molecular formula C10H12N4O6 B14207314 N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide CAS No. 835627-55-9

N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide

Cat. No.: B14207314
CAS No.: 835627-55-9
M. Wt: 284.23 g/mol
InChI Key: QKWWBTRMSIPDDX-UHFFFAOYSA-N
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Description

N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is an organic compound with a complex structure that includes a hydroxyethyl group, an amino group, and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions to form the intermediate 4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzene. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is unique due to the presence of both hydroxyethyl and dinitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

835627-55-9

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

N-[4-(2-hydroxyethylamino)-3,5-dinitrophenyl]acetamide

InChI

InChI=1S/C10H12N4O6/c1-6(16)12-7-4-8(13(17)18)10(11-2-3-15)9(5-7)14(19)20/h4-5,11,15H,2-3H2,1H3,(H,12,16)

InChI Key

QKWWBTRMSIPDDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-]

Origin of Product

United States

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